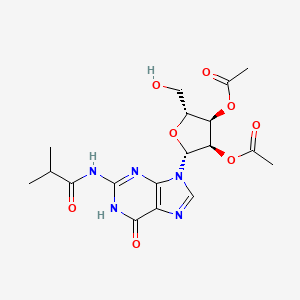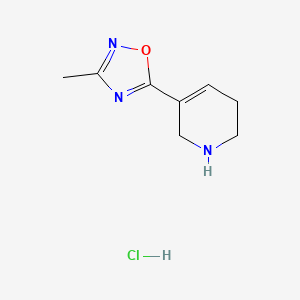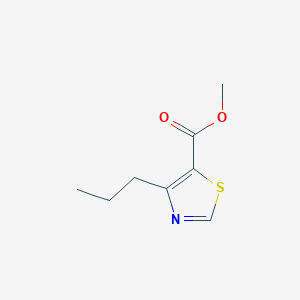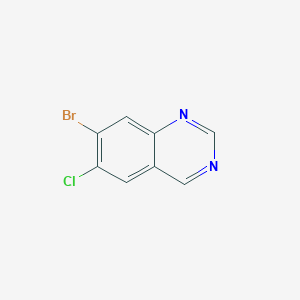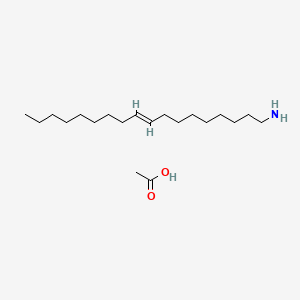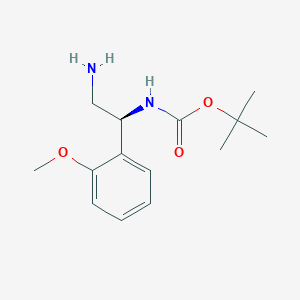
Ethyl 6-methylisoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-methylisoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. This compound is characterized by the presence of an ethyl ester group at the 3-position and a methyl group at the 6-position of the isoquinoline ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methylisoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pomeranz-Fritsch reaction, where benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal in the presence of an acid catalyst to form isoquinoline derivatives. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent quality and high yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-methylisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the isoquinoline ring .
Aplicaciones Científicas De Investigación
Ethyl 6-methylisoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 6-methylisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl isoquinoline-3-carboxylate: Lacks the methyl group at the 6-position.
Methyl isoquinoline-3-carboxylate: Has a methyl ester instead of an ethyl ester.
6-Methylisoquinoline: Lacks the carboxylate group.
Uniqueness
Ethyl 6-methylisoquinoline-3-carboxylate is unique due to the combination of its ethyl ester and methyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
ethyl 6-methylisoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12-7-11-6-9(2)4-5-10(11)8-14-12/h4-8H,3H2,1-2H3 |
Clave InChI |
NBIYCRHZZQCLGY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C2C=CC(=CC2=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15329694.png)
![5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B15329708.png)
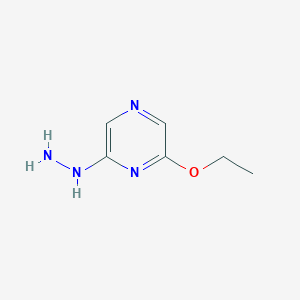
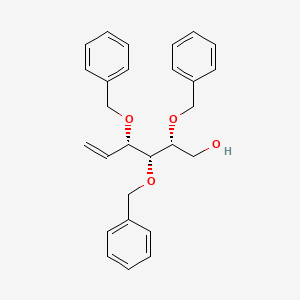
![(2S)-3-(1H-indol-3-yl)-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid](/img/structure/B15329720.png)
![7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15329728.png)
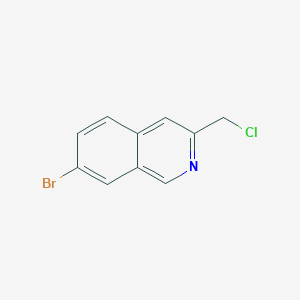
![tert-Butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15329744.png)
